molecular formula C20H42O3 B12564363 2-Hexadecyl-2-(hydroxymethyl)propane-1,3-diol CAS No. 175683-21-3

2-Hexadecyl-2-(hydroxymethyl)propane-1,3-diol

Cat. No.: B12564363
CAS No.: 175683-21-3
M. Wt: 330.5 g/mol
InChI Key: LJPZFLMYVDXBLO-UHFFFAOYSA-N
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Description

2-Hexadecyl-2-(hydroxymethyl)propane-1,3-diol is a chemical compound with the molecular formula C19H40O3. It is a type of diol, which means it contains two hydroxyl groups (-OH). This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hexadecyl-2-(hydroxymethyl)propane-1,3-diol typically involves the reaction of hexadecyl alcohol with formaldehyde under alkaline conditions. The reaction proceeds through an aldol condensation mechanism, followed by purification steps such as decolorization with ion exchange resin and evaporation using a thin film evaporator .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and conditions. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

2-Hexadecyl-2-(hydroxymethyl)propane-1,3-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form alkanes or alcohols.

    Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are employed for substitution reactions.

Major Products Formed

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Alkanes, alcohols.

    Substitution: Halides, esters.

Scientific Research Applications

2-Hexadecyl-2-(hydroxymethyl)propane-1,3-diol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Hexadecyl-2-(hydroxymethyl)propane-1,3-diol involves its interaction with various molecular targets and pathways. In biological systems, it can integrate into lipid bilayers, affecting membrane fluidity and function. It may also interact with enzymes involved in lipid metabolism, influencing cellular processes .

Comparison with Similar Compounds

Similar Compounds

    2-Ethyl-2-(hydroxymethyl)-1,3-propanediol: Similar structure but with an ethyl group instead of a hexadecyl group.

    Trimethylolpropane: Contains three hydroxyl groups and is used in similar applications.

Uniqueness

2-Hexadecyl-2-(hydroxymethyl)propane-1,3-diol is unique due to its long hexadecyl chain, which imparts distinct hydrophobic properties. This makes it particularly useful in applications requiring amphiphilic molecules, such as surfactants and emulsifiers .

Properties

CAS No.

175683-21-3

Molecular Formula

C20H42O3

Molecular Weight

330.5 g/mol

IUPAC Name

2-hexadecyl-2-(hydroxymethyl)propane-1,3-diol

InChI

InChI=1S/C20H42O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20(17-21,18-22)19-23/h21-23H,2-19H2,1H3

InChI Key

LJPZFLMYVDXBLO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCC(CO)(CO)CO

Origin of Product

United States

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